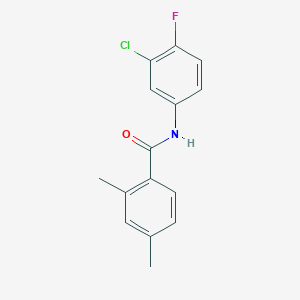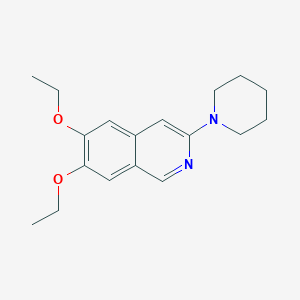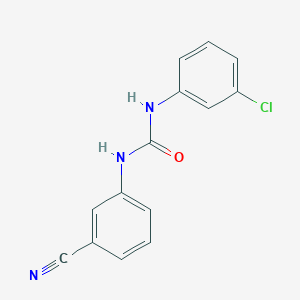![molecular formula C14H12ClN3OS B5761287 N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide](/img/structure/B5761287.png)
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide is a novel thiourea derivative Thiourea derivatives are known for their ability to form chelates with transition metals, making them valuable in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone. The resulting intermediate is then reacted with 5-chloropyridine-2-amine to form the final product. The reaction conditions typically involve maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide involves its ability to form chelates with metal ions. This chelation process disrupts the normal function of metal-dependent enzymes and proteins, leading to the inhibition of various biological processes. The compound targets specific molecular pathways, such as those involved in bacterial cell wall synthesis and DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
- N-[(5-chloropyridin-2-yl)carbamothioyl]thiophene-2-carboxamide
- N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide
Uniqueness
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide is unique due to its specific structural features, such as the presence of a 3-methylbenzamide group, which enhances its ability to form stable metal complexes. This structural uniqueness contributes to its higher efficacy and selectivity in various applications compared to similar compounds .
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-3-2-4-10(7-9)13(19)18-14(20)17-12-6-5-11(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVDATJCZZMSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![2-AMINO-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROLE-3-CARBONITRILE](/img/structure/B5761234.png)

![2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B5761246.png)


![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone](/img/structure/B5761282.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)



